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Cat. No.: B189241 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethyl)benzimidazole, a key heterocyclic compound with significant interest in

medicinal chemistry and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction
2-(Trifluoromethyl)benzimidazole is a fluorinated heterocyclic compound belonging to the

benzimidazole family. The presence of the trifluoromethyl group significantly influences its

electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the

design of bioactive molecules. Accurate and detailed spectroscopic data is paramount for the

unambiguous identification, purity assessment, and structural elucidation of this compound and

its derivatives. This guide presents a consolidated summary of its characteristic spectroscopic

signatures.

Spectroscopic Data
The following sections detail the NMR, IR, and Mass Spectrometry data for 2-
(Trifluoromethyl)benzimidazole, presented in standardized formats for clarity and ease of
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comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
(Trifluoromethyl)benzimidazole in solution. The data presented below includes ¹H, ¹³C, and

¹⁹F NMR spectra.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for 2-(Trifluoromethyl)benzimidazole

Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H NMR ~7.75 m - Aromatic C-H

~7.40 m - Aromatic C-H

~12.5 (broad) s - N-H

¹³C NMR 145.4 q 38.5 C2 (C-CF₃)

139.0 (broad) - - C4/C7

124.5 s - C5/C6

120.7 q 269.5 CF₃

115.5 (broad) - - C3a/C7a

¹⁹F NMR -64.8 s - -CF₃

Note: NMR data can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

spectrum of 2-(Trifluoromethyl)benzimidazole is characterized by the following key

absorption bands.

Table 2: Infrared (IR) Spectroscopic Data for 2-(Trifluoromethyl)benzimidazole
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 (broad) Medium-Strong N-H stretching

~3060 Weak Aromatic C-H stretching

~1620 Medium C=N stretching

~1450, ~1410 Medium Aromatic C=C stretching

1300-1100 Strong C-F stretching

~750 Strong
Aromatic C-H out-of-plane

bending

Data obtained from the NIST WebBook.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for 2-(Trifluoromethyl)benzimidazole

m/z Relative Intensity Assignment

186 High [M]⁺ (Molecular Ion)

167 Moderate [M - F]⁺

117 Moderate [M - CF₃]⁺

The molecular formula of 2-(Trifluoromethyl)benzimidazole is C₈H₅F₃N₂ and its molecular

weight is 186.14 g/mol .[1][2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented in this guide.
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NMR Spectroscopy
A solution of 2-(Trifluoromethyl)benzimidazole is prepared by dissolving 5-10 mg of the

compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a

standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million

(ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent

peak.

FT-IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the powdered sample is placed directly on the ATR crystal, and pressure is

applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin, transparent disk.

Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally

stable compounds like 2-(Trifluoromethyl)benzimidazole. The sample is introduced into the

ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This

causes ionization and fragmentation of the molecule. The resulting ions are then separated

based on their mass-to-charge ratio (m/z) and detected.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 2-(Trifluoromethyl)benzimidazole.
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A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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